The compound 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule characterized by multiple functional groups and heterocyclic structures. Its molecular formula is , and it features a pyridazine core substituted with a pyridine ring and an azetidine moiety. The trifluoromethyl group attached to the pyridine enhances its electronic properties, potentially influencing its reactivity and biological activity.
The molecule possesses two key features commonly found in kinase inhibitors:
The synthesis of 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one can involve several steps:
Due to its structural features, this compound could have applications in:
Studies on the interactions of this compound with biological targets are crucial for understanding its potential therapeutic effects. Such studies may include:
Several compounds share structural similarities with 6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one, which can be compared based on their functional groups and biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone | Contains trifluoromethyl group; used as a building block in organic synthesis | |
| 1-(6-(Trifluoromethyl)pyridine-3-yl)ethan-1-ol | Hydroxyl group adds polarity; potential for different biological interactions | |
| N-Methyl-1-[6-(trifluoromethyl)-pyridin-3-yl]methanamine | Amino group introduces basicity; possible applications in medicinal chemistry |
These compounds illustrate the diversity within pyridine chemistry and highlight how variations in substitution can lead to different properties and activities.